molecular formula C23H23ClN2O B11341724 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B11341724
M. Wt: 378.9 g/mol
InChI Key: JXGYEDCOEWDQII-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide is a synthetic organic compound with a complex structure. It features a naphthalene ring, a pyrrolidine ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene-1-carboxylic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethylamine under basic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled for temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
  • N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]phenylacetamide
  • N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzoate

Uniqueness

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]naphthalene-1-carboxamide is unique due to its naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H23ClN2O

Molecular Weight

378.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]naphthalene-1-carboxamide

InChI

InChI=1S/C23H23ClN2O/c24-21-13-4-3-11-20(21)22(26-14-5-6-15-26)16-25-23(27)19-12-7-9-17-8-1-2-10-18(17)19/h1-4,7-13,22H,5-6,14-16H2,(H,25,27)

InChI Key

JXGYEDCOEWDQII-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4Cl

Origin of Product

United States

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